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molecular formula C6H7F3N2 B1316436 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 79080-31-2

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1316436
M. Wt: 164.13 g/mol
InChI Key: LGTRXZPAYGKNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272128

Procedure details

To 53 mls of chlorosulfonic acid at 10 C. was added dropwise over fifteen minutes 1,5-dimethyl-3-(trifluoromethyl)pyrazole (24.0 grams). No significant exotherm resulted and after 15 minutes the cooling bath was removed and the reaction was heated to 110 C. for three hours. After standing overnight, the reaction was heated to 110 C. for an additional four hours and allowed to cool to 50 C. Then 19.0 g of thionyl chloride was dropwise over fifteen minutes. The reaction was then heated to 80 C. for twenty minutes and 110 C. for one hour. After cooling, the reaction was cautiously added to 600 g of ice. The aqueous phase was extracted with two 250 ml portions of ether. The combined organic extracts were dried with MgSO4 and concentrated under reduced pressure to yield 7.8 g of the desired product as a tan oil.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]1[C:11]([CH3:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]1>>[CH3:6][N:7]1[C:11]([CH3:12])=[C:10]([S:2]([Cl:1])(=[O:5])=[O:3])[C:9]([C:13]([F:14])([F:16])[F:15])=[N:8]1

Inputs

Step One
Name
Quantity
53 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
CN1N=C(C=C1C)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
No significant exotherm resulted and after 15 minutes the cooling bath
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 110 C
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 110 C
WAIT
Type
WAIT
Details
for an additional four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50 C
WAIT
Type
WAIT
Details
Then 19.0 g of thionyl chloride was dropwise over fifteen minutes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated to 80 C
WAIT
Type
WAIT
Details
for twenty minutes
WAIT
Type
WAIT
Details
for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was cautiously added to 600 g of ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with two 250 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C(=C1C)S(=O)(=O)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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